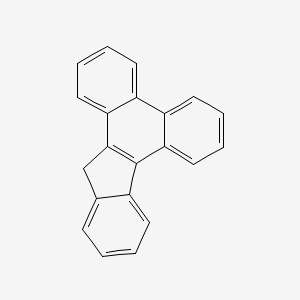
Dibenzofluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzofluorene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzofluorene can be synthesized through several methods. One common approach involves the cyclodehydration of suitable precursors. For instance, the synthesis of methoxy this compound can be achieved through alkylation, cyclodehydration, and aromatization in a one-pot operation . Another method involves the use of aromatic nucleophilic substitution reactions to produce dibromo derivatives of this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as those used in laboratory settings. The choice of method depends on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Dibenzofluorene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.
Substitution: Aromatic substitution reactions, such as nitration and halogenation, are common for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and sulfuric acid.
Reduction: Reducing agents such as palladium on carbon and hydrazine are often used.
Substitution: Reagents like bromine and nitric acid are used for halogenation and nitration reactions, respectively.
Major Products: The major products formed from these reactions include various substituted this compound derivatives, which can have different functional groups attached to the aromatic rings .
Scientific Research Applications
Mechanism of Action
The mechanism of action of dibenzofluorene and its derivatives often involves interactions with cellular components such as DNA. For example, some derivatives can intercalate with DNA, disrupting its function and leading to cell death. Other mechanisms include interactions with cell membranes and inhibition of specific enzymes .
Comparison with Similar Compounds
Chrysene: Another polycyclic aromatic hydrocarbon with four fused benzene rings. It shares similar chemical properties with dibenzofluorene but has different biological activities.
Anthracene: Consists of three fused benzene rings like this compound but has a different arrangement, leading to distinct chemical and physical properties.
Uniqueness: this compound is unique due to its specific arrangement of benzene rings, which imparts distinct optical and electronic properties. Its derivatives have shown promising applications in both medicinal chemistry and materials science, setting it apart from other similar compounds .
Properties
CAS No. |
73560-78-8 |
|---|---|
Molecular Formula |
C21H14 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
pentacyclo[12.7.0.02,7.08,13.015,20]henicosa-1(14),2,4,6,8,10,12,15,17,19-decaene |
InChI |
InChI=1S/C21H14/c1-2-8-15-14(7-1)13-20-18-11-4-3-9-16(18)17-10-5-6-12-19(17)21(15)20/h1-12H,13H2 |
InChI Key |
XNKVIGSNRYAOQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C4=CC=CC=C4C5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


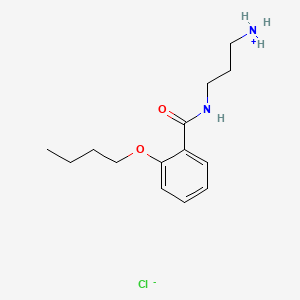
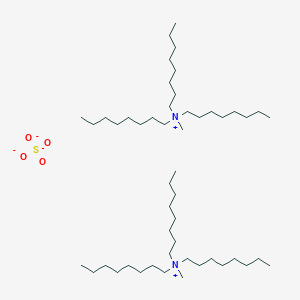
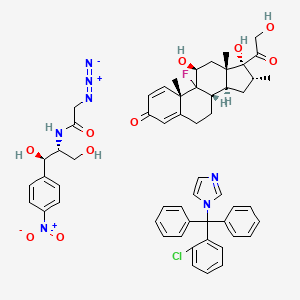
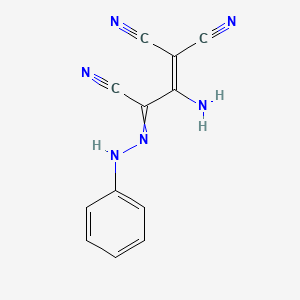
![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14450047.png)
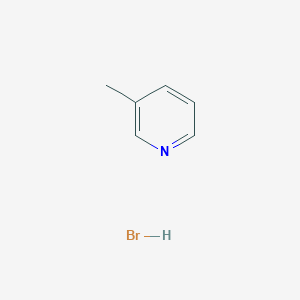
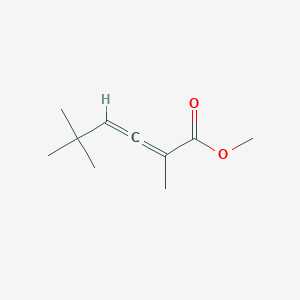
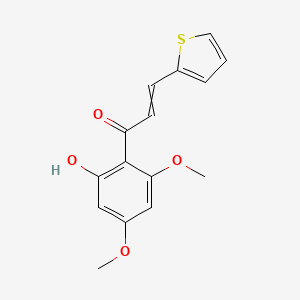

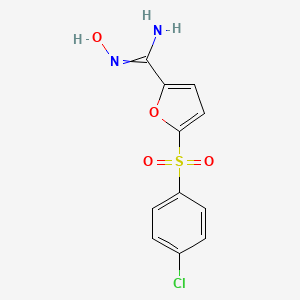
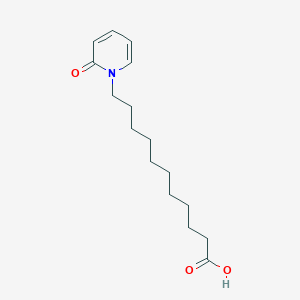

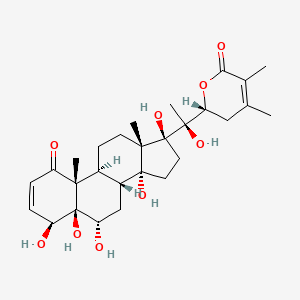
![1-[(4-Methoxyphenyl)methyl]-4,6-diphenylpyridine-2-thione](/img/structure/B14450104.png)
